molecular formula C24H20F12N2O6 B2950339 N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338395-40-7

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2950339
CAS No.: 338395-40-7
M. Wt: 660.413
InChI Key: RDOWGIMCLCAGHK-UHFFFAOYSA-N
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Description

N-(2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a bis-benzamide derivative featuring two 2,5-bis(2,2,2-trifluoroethoxy)benzamide groups linked via an ethylenediamine bridge.

Properties

IUPAC Name

N-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F12N2O6/c25-21(26,27)9-41-13-1-3-17(43-11-23(31,32)33)15(7-13)19(39)37-5-6-38-20(40)16-8-14(42-10-22(28,29)30)2-4-18(16)44-12-24(34,35)36/h1-4,7-8H,5-6,9-12H2,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOWGIMCLCAGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 338395-40-7
  • Molecular Formula : C24H20F12N2O6
  • Molecular Weight : 660.41 g/mol
  • Boiling Point : Approximately 571.9 °C (predicted)
  • Density : 1.439 g/cm³ (predicted)
  • pKa : 13.19 (predicted) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focused on various derivatives demonstrated moderate to good activity against a range of microorganisms including Staphylococcus aureus and Enterococcus faecalis . The presence of the trifluoroethoxy groups is thought to enhance the lipophilicity and membrane permeability of these compounds, contributing to their efficacy.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that similar compounds can induce cytotoxic effects on various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidine were found to inhibit the proliferation of triple-negative breast cancer cells effectively . The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can significantly impact the anticancer potency.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The presence of trifluoroethoxy groups may confer antioxidant properties that protect healthy cells from oxidative stress .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial activities of various derivatives containing the trifluoroethoxy moiety. The results indicated that specific structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that compounds with a higher degree of lipophilicity exhibited better membrane penetration and antimicrobial efficacy .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, synthesized compounds were tested against several cancer cell lines including MDA-MB-231 (breast cancer). The most potent derivative showed an IC50 value of 27.6 μM, indicating significant cytotoxicity . The findings suggested that the introduction of electron-withdrawing groups increased the cytotoxic potential.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Function: The piperidylmethyl and ethylmorpholino substituents () confer antiarrhythmic and sodium channel-blocking activities, likely due to enhanced interactions with cardiac ion channels. The ethylenediamine linker in the target compound increases molecular weight (MW) and may influence solubility or binding kinetics compared to mono-benzamide derivatives.

Synthesis Pathways :

  • The target compound’s synthesis likely parallels methods described for analogues: reacting 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with ethylenediamine derivatives under inert conditions .
  • Antiarrhythmic analogues (e.g., piperidylmethyl variant) are synthesized via cost-effective routes using 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride and amines, achieving high yields .

Physicochemical Properties: Trifluoroethoxy groups universally enhance lipophilicity (logP) and resistance to oxidative metabolism across all compounds .

Pharmacological Implications

  • Sodium Channel Blockade : NU-FL () demonstrates that trifluoroethoxy-substituted benzamides inhibit cardiac Na⁺ channels, akin to flecainide and lidocaine. The target compound’s dual benzamide structure may amplify this effect .

Therapeutic Potential

  • Enhanced Target Engagement : Dual benzamide moieties may allow simultaneous interaction with multiple ion channel domains.

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